(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone
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Overview
Description
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, ethoxy, and methoxy groupsCommon reagents used in these reactions include brominating agents, ethylating agents, and methoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
- (3-Bromo-4-ethoxy-5-methoxybenzyl)methylamine hydrochloride
- (3-Bromo-4-ethoxy-5-methoxyphenyl)-N-(4-methoxybenzyl)methanaminium
Uniqueness
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone is unique due to its specific combination of functional groups and the presence of the piperidinylmethanone moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
(3-bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-3-20-14-12(16)9-11(10-13(14)19-2)15(18)17-7-5-4-6-8-17/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDNRONDYEHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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